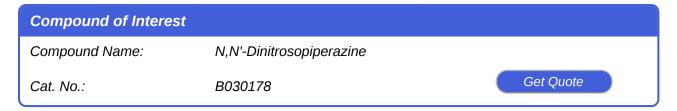


Application of N,N'-Dinitrosopiperazine in Toxicology Research: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dinitrosopiperazine (DNPZ) is a symmetrical N-nitrosamine compound that has been identified as a potent carcinogen in various animal models.[1] Its presence as a potential impurity in certain industrial processes and its formation from the nitrosation of piperazine, a common pharmaceutical and industrial chemical, necessitates a thorough understanding of its toxicological profile.[2][3] These application notes provide a comprehensive overview of the use of DNPZ in toxicology research, including its carcinogenic effects, mutagenic potential, and mechanisms of toxicity. Detailed protocols for key experimental assays are provided to guide researchers in the evaluation of DNPZ and other N-nitrosamines.

Toxicological Profile of N,N'-Dinitrosopiperazine

DNPZ is a genotoxic carcinogen that requires metabolic activation to exert its toxic effects.[1][4] Its primary mode of action involves enzymatic hydroxylation, leading to the formation of unstable intermediates that can alkylate DNA, resulting in mutations and the initiation of cancer. [5]

Carcinogenicity



Studies in animal models have demonstrated that DNPZ induces tumors in multiple organs. In rats, administration of DNPZ has been shown to cause tumors in the esophagus, liver, nasal cavities, and forestomach.[1] In mice, the primary target organs are the lung and liver.[1] Transmaternal exposure to DNPZ has been shown to increase tumor incidence in offspring.[1]

Table 1: Carcinogenicity of N,N'-Dinitrosopiperazine in Animal Models

Species	Strain	Route of Administration	Target Organs for Tumorigenesis	Reference
Rat	F344	Intravesical	Nasal mucosa (adenocarcinoma s, neuroblastomas), Bladder (transitional cell carcinoma)	[1]
Rat	Not Specified	Not Specified	Esophagus, Liver, Nasal Cavities, Forestomach	[1]
Mouse	Swiss	Oral	Lung, Liver	[1]
Mouse	Not Specified	Transmaternal (transplacental or translactational)	Increased tumor incidence in various organs	[1]

Mutagenicity and Genotoxicity

In vitro studies have confirmed the mutagenic and genotoxic potential of DNPZ. It has been shown to be mutagenic in the Ames test, particularly with metabolic activation.[6]

Table 2: In Vitro Toxicity of N,N'-Dinitrosopiperazine



Assay	Cell Line/Organism	Key Findings	Reference
Mutagenicity (Ames Test)	Salmonella typhimurium	Mutagenic, with a higher response observed with S9 metabolic activation.	[6]
Genotoxicity	Chinese Hamster Ovary (CHO) cells	Genotoxic	[6]
Cytotoxicity	Chinese Hamster Ovary (CHO) cells	Chronically cytotoxic	[6]

Experimental Protocols Protocol 1: Enhanced Ames Test for N-Nitrosamines

This protocol is based on the enhanced conditions recommended for testing N-nitrosamines, which can be less sensitive under standard Ames test conditions.[7][8]

1. Materials:

- Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA (pKM101).[7][9]
- Metabolic Activation System: Aroclor 1254-induced rat and hamster liver S9 fraction (post-mitochondrial fraction).[7][10]
- · Cofactors: NADP, G6P.
- Media: Vogel-Bonner medium E (VBME), Nutrient Broth No. 2, Glucose solution.
- Reagents: L-histidine, D-biotin, L-tryptophan, top agar, N,N'-Dinitrosopiperazine (test article), positive controls (e.g., N-nitrosodiethylamine - NDEA).[11]
- Sterile plastic petri dishes (90 or 100 mm).

2. Methods:

- Strain Preparation: Inoculate the tester strains into Nutrient Broth No. 2 and incubate overnight at 37°C with shaking.
- S9 Mix Preparation: On the day of the experiment, prepare the S9 mix containing S9 fraction (30% v/v), NADP, G6P, and appropriate salts in a buffer solution.[7] Keep on ice.



- Test Article Preparation: Dissolve DNPZ in a suitable solvent (e.g., water or DMSO). Prepare a range of concentrations.
- Pre-incubation Assay:
- To sterile tubes, add 0.1 mL of the bacterial culture, 0.5 mL of S9 mix (or buffer for non-activation conditions), and 0.1 mL of the test article solution.
- Incubate the mixture at 37°C for 30 minutes with shaking.[7]
- After incubation, add 2 mL of molten top agar (45°C) containing traces of histidine and biotin (for S. typhimurium) or tryptophan (for E. coli).
- Vortex briefly and pour the mixture onto minimal glucose agar plates.
- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertants that is at least two- to three-fold higher than the solvent control.[8]

Protocol 2: Rodent Carcinogenicity Bioassay (Generalized)

This is a generalized protocol based on common practices for carcinogenicity testing of chemical compounds.

1. Animals:

- Species and Strain: Use a well-characterized rodent strain, such as F344 rats or Swiss mice.
 [1]
- Age and Sex: Start with young adult animals (e.g., 6-8 weeks old) of both sexes.
- Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

2. Experimental Design:

- Groups: Include a control group (vehicle only) and at least two dose groups of DNPZ.
- Dose Selection: Doses should be based on preliminary toxicity studies to establish a maximum tolerated dose (MTD).
- Administration: DNPZ can be administered via various routes, including in drinking water, by gavage, or intraperitoneal injection, for an extended period (e.g., 1 year).[1]



• Duration: The study should last for the majority of the animal's lifespan (e.g., 18-24 months for mice, 24-30 months for rats).

3. Observations:

- Clinical Signs: Observe animals daily for clinical signs of toxicity.
- Body Weight and Food/Water Consumption: Record weekly.
- Palpation: Palpate for masses regularly.
- Necropsy: At the end of the study, or for animals that are euthanized moribund, perform a full necropsy.
- Histopathology: Collect all major organs and any gross lesions for histopathological examination.

4. Data Analysis:

- Analyze tumor incidence using appropriate statistical methods (e.g., Fisher's exact test).
- Analyze survival data using methods such as the Kaplan-Meier analysis.

Protocol 3: Analysis of N,N'-Dinitrosopiperazine in Biological Samples by HPLC-MS/MS

This protocol outlines a general approach for the sensitive detection of DNPZ in biological matrices like plasma or urine.[12][13]

- 1. Sample Preparation (Liquid-Liquid Extraction):
- To 1 mL of plasma or urine, add an internal standard (e.g., a deuterated analog of DNPZ).
- Add 5 mL of a suitable organic solvent (e.g., dichloromethane).
- Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.

2. HPLC Conditions:

- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of formic acid to improve ionization.



- Flow Rate: Typically 0.2-0.5 mL/min.
- Injection Volume: 10-20 μL.

3. MS/MS Conditions:

- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor for the specific precursor-to-product ion transitions for DNPZ and the internal standard. These need to be determined empirically.

4. Quantification:

- Generate a calibration curve using standards of known DNPZ concentrations in the same biological matrix.
- Quantify the DNPZ concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

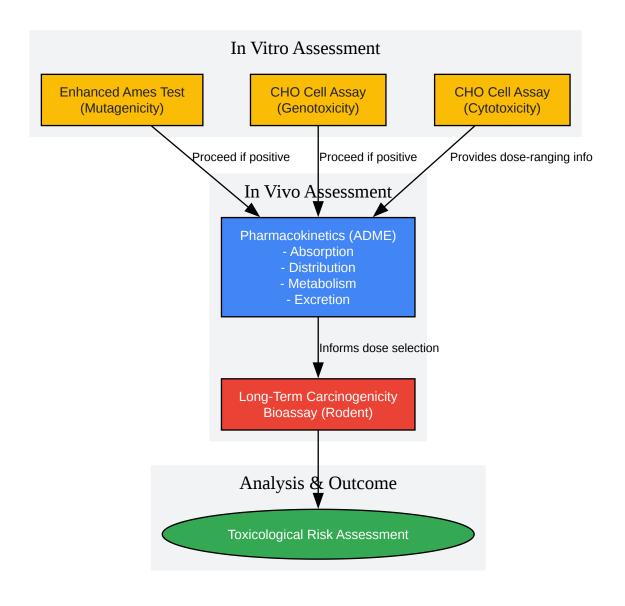
Diagrams



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Caption: Metabolic activation pathway of **N,N'-Dinitrosopiperazine** leading to DNA damage.





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Caption: Experimental workflow for the toxicological evaluation of **N,N'-Dinitrosopiperazine**.

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